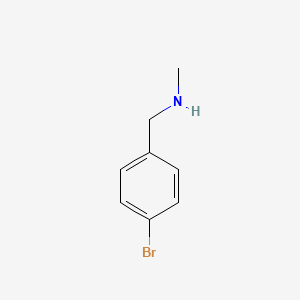

1-(4-Bromophenyl)-n-methylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFJXIULELMVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220178 | |

| Record name | Benzenemethanamine, 4-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-03-6 | |

| Record name | Benzenemethanamine, 4-bromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 4-bromo-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical and chemical properties of 4-bromo-N-methylbenzylamine (CAS No. 699-03-6). It is intended to serve as a key resource for professionals in research, chemical synthesis, and drug development. This guide includes structured data on its physicochemical characteristics, safety and handling protocols, and a representative synthetic methodology.

Chemical Identity and Structure

4-bromo-N-methylbenzylamine is an organic building block belonging to the class of aralkylamines. Its structure consists of a benzylamine core with a bromine atom substituted at the para-position (position 4) of the benzene ring and a methyl group attached to the nitrogen atom.

| Identifier | Value |

| IUPAC Name | 1-(4-bromophenyl)-N-methylmethanamine[1] |

| CAS Number | 699-03-6[1][2][3] |

| Molecular Formula | C₈H₁₀BrN[1][2] |

| Molecular Weight | 200.08 g/mol [1][2] |

| Synonyms | (4-Bromobenzyl)methylamine[2][3] |

| InChI Key | URFJXIULELMVHV-UHFFFAOYSA-N |

| SMILES String | CNCc1ccc(Br)cc1 |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 4-bromo-N-methylbenzylamine. These values are critical for designing experimental conditions, including reaction setup, solvent selection, and purification procedures.

| Property | Value | Source(s) |

| Boiling Point | 218-219 °C (lit.) | |

| 145-147 °C / 10 mmHg (lit.) | ||

| Density | 1.00 g/mL at 25 °C (lit.) | |

| 1.024 g/mL at 20 °C (lit.) | ||

| Refractive Index | n20/D 1.5650 (lit.) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Assay Purity | 97% |

Synthesis and Experimental Protocols

4-bromo-N-methylbenzylamine is typically synthesized via the reductive amination of 4-bromobenzaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

Generalized Reductive Amination Protocol

This protocol is a representative method based on established chemical principles for reductive amination.[4][5]

-

Imine Formation:

-

Dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF).[6][7]

-

Add a solution of methylamine (1 to 1.2 equivalents) to the flask.

-

The reaction can be catalyzed by a few drops of acetic acid to accelerate imine formation.[6] The mixture is stirred at room temperature.

-

-

Reduction:

-

Once imine formation is substantial (can be monitored by TLC or GC), a mild reducing agent is introduced.

-

Sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this step.[5] Add the reducing agent portion-wise to control the reaction rate.

-

The mixture is stirred until the reduction is complete.

-

-

Work-up and Purification:

-

The reaction is quenched, typically with water or a dilute acid solution.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution like potassium or sodium bicarbonate, followed by brine.[6]

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated.

-

The crude product can be further purified by vacuum distillation or column chromatography to yield pure 4-bromo-N-methylbenzylamine.

-

Figure 1: Generalized workflow for the synthesis of 4-bromo-N-methylbenzylamine.

Biological Activity and Signaling Pathways

As a chemical intermediate, 4-bromo-N-methylbenzylamine is primarily utilized in the synthesis of more complex molecules. Currently, there is no significant published research detailing its specific biological activities or direct involvement in cellular signaling pathways. Its utility lies in its role as a precursor for compounds that may be investigated for pharmacological properties.

Safety, Handling, and Storage

Proper handling of 4-bromo-N-methylbenzylamine is essential due to its potential hazards. The following information is derived from aggregated GHS data.

Hazard Identification

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Aquatic Chronic | H412 | Harmful to aquatic life with long lasting effects |

Safety and Precautionary Measures

| Precautionary Class | GHS Code | Description |

| Prevention | P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P273 | Avoid release to the environment. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. Use a suitable respirator filter (e.g., type ABEK EN14387) if ventilation is inadequate.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. This compound is classified under Storage Class 10 for combustible liquids.

Figure 2: Logical relationships of 4-bromo-N-methylbenzylamine properties.

References

- 1. Benzenemethanamine, 4-bromo-N-methyl- | C8H10BrN | CID 485400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Bromo-N-methylbenzylamine (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. gctlc.org [gctlc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. redalyc.org [redalyc.org]

Spectroscopic Profile of 1-(4-Bromophenyl)-n-methylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-n-methylmethanamine is a secondary amine of interest in synthetic chemistry, often utilized as a building block or an intermediate in the preparation of more complex molecules. Its structural characterization is crucial for quality control and for understanding its reactivity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, along with a workflow for its spectroscopic characterization.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is based on predictive models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.20 | Doublet | 2H | Ar-H (meta to Br) |

| ~3.70 | Singlet | 2H | -CH₂- |

| ~2.45 | Singlet | 3H | -CH₃ |

| ~1.50 | Broad Singlet | 1H | -NH- |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~140 | Ar-C (quaternary, attached to CH₂NHCH₃) |

| ~131 | Ar-CH (meta to Br) |

| ~130 | Ar-CH (ortho to Br) |

| ~121 | Ar-C (quaternary, attached to Br) |

| ~55 | -CH₂- |

| ~36 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine is characterized by a single N-H stretching vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3310 | Weak to Medium, Sharp | N-H Stretch |

| ~3080-3010 | Medium | Aromatic C-H Stretch |

| ~2970-2820 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1490 | Medium to Strong | Aromatic C=C Bending |

| ~1335-1250 | Strong | Aromatic C-N Stretch |

| ~910-665 | Strong, Broad | N-H Wag |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~1070 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Relative Abundance | Assignment |

| 201/199 | ~50% / ~50% | [M]⁺ (Molecular Ion) |

| 185/183 | High | [M - CH₃]⁺ |

| 171/169 | High | [M - NHCH₃]⁺ (Tropylium-like ion) |

| 120 | Moderate | [M - Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of purified this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition: [1] a. Instrument: 400 or 500 MHz NMR Spectrometer. b. Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[1] c. Spectral Width: ~16 ppm.[1] d. Acquisition Time: 2-3 seconds.[1] e. Relaxation Delay: 1-2 seconds.[1] f. Number of Scans: 16.[1] g. Temperature: 298 K.[1]

3. ¹³C NMR Data Acquisition: [1] a. Instrument: 400 or 500 MHz NMR Spectrometer with a broadband probe. b. Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').[1] c. Spectral Width: ~220 ppm.[1] d. Acquisition Time: 1-2 seconds.[1] e. Relaxation Delay: 2-5 seconds.[1] f. Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[1] g. Temperature: 298 K.[1]

4. Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR. d. Integrate the signals in the ¹H NMR spectrum.

FTIR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal. c. Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.

2. Data Acquisition: a. Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a universal ATR accessory. b. Spectral Range: 4000-400 cm⁻¹. c. Resolution: 4 cm⁻¹. d. Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

3. Data Processing: a. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. b. Perform baseline correction if necessary. c. Label the significant peaks.

Mass Spectrometry (GC-MS)

1. Sample Preparation: a. Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.[2] b. Dilute the stock solution to a final concentration of about 10 µg/mL.[3] c. Transfer the diluted sample to a 2 mL GC-MS autosampler vial.[3]

2. GC-MS Instrument Parameters: [4] a. Gas Chromatograph: i. Column: Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar capillary column.[4] ii. Carrier Gas: Helium at a constant flow rate of 1 mL/min. iii. Injector Temperature: 250°C.[4] iv. Injection Volume: 1 µL.[4] v. Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[4] b. Mass Spectrometer: i. Ionization Mode: Electron Ionization (EI) at 70 eV.[4] ii. Ion Source Temperature: 230°C.[4] iii. Quadrupole Temperature: 150°C.[4] iv. Scan Range: m/z 40-400.

3. Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. c. Compare the obtained spectrum with a reference library if available.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 4-Bromo-N-methylbenzylamine (CAS 699-03-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Bromo-N-methylbenzylamine (CAS 699-03-6). This compound is a valuable research chemical and a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Chemical Structure and Identification

4-Bromo-N-methylbenzylamine is a substituted benzylamine derivative. Its structure is characterized by a benzene ring substituted with a bromine atom and a methylaminomethyl group.

| Identifier | Value |

| CAS Number | 699-03-6 |

| IUPAC Name | 1-(4-bromophenyl)-N-methylmethanamine |

| Synonyms | (4-Bromobenzyl)methylamine, N-Methyl-4-bromobenzylamine |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| SMILES | CNCc1ccc(Br)cc1 |

| InChI Key | URFJXIULELMVHV-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Bromo-N-methylbenzylamine is provided below.

| Property | Value | Source |

| Appearance | Colorless to tan liquid | |

| Boiling Point | 218-219 °C (lit.) | |

| Density | 1.00 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5650 (lit.) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Purity | 95% - 97% |

Synthesis via Reductive Amination

A common and efficient method for the synthesis of 4-Bromo-N-methylbenzylamine is the reductive amination of 4-bromobenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

This protocol describes a general procedure for the synthesis of 4-Bromo-N-methylbenzylamine.

Materials:

-

4-Bromobenzaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or another suitable solvent)

-

Acetic acid (catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in methanol.

-

Amine Addition: Add a solution of methylamine (1.1 eq) to the flask, followed by a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5 eq), in small portions.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-Bromo-N-methylbenzylamine can be further purified by distillation under reduced pressure or by column chromatography.

Caption: Reductive amination workflow for the synthesis of 4-Bromo-N-methylbenzylamine.

Role in Drug Development

While 4-Bromo-N-methylbenzylamine is not known to have direct biological activity or involvement in specific signaling pathways, it serves as a critical building block in the synthesis of more complex, pharmacologically active molecules. A notable example is its use in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.

The following diagram illustrates the conceptual role of 4-Bromo-N-methylbenzylamine as a synthetic intermediate in a multi-step drug synthesis.

Caption: Role of 4-Bromo-N-methylbenzylamine as an intermediate in drug synthesis.

Safety Information

4-Bromo-N-methylbenzylamine should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Hazardous to the Aquatic Environment, Chronic (Category 3) | None | Warning | H412: Harmful to aquatic life with long lasting effects |

Personal Protective Equipment (PPE):

-

Eyeshields and face shield

-

Protective gloves

-

Type ABEK (EN14387) respirator filter

Conclusion

4-Bromo-N-methylbenzylamine (CAS 699-03-6) is a commercially available and synthetically versatile chemical intermediate. Its primary application lies in its utility as a building block for more complex molecules in the field of organic synthesis and drug discovery. The straightforward synthesis via reductive amination and its reactivity make it a valuable compound for researchers and drug development professionals. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in a research and development setting.

An In-depth Technical Guide on the Solubility of 1-(4-Bromophenyl)-N-methylmethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(4-Bromophenyl)-N-methylmethanamine (also known as 4-Bromo-N-methylbenzylamine), a compound of interest in synthetic chemistry and drug discovery. A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. However, it is generally reported to be readily soluble in organic solvents[1]. This document provides a detailed, generalized experimental protocol for researchers to systematically determine its solubility in various organic solvents. Furthermore, a summary of its key physicochemical properties is presented, and a workflow for solubility determination is visualized to aid in experimental design and execution.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. The key properties of this compound are summarized in the table below. The principle of "like dissolves like" suggests that its solubility will be greater in solvents with similar polarity.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Bromo-N-methylbenzylamine, (4-Bromobenzyl)methylamine | |

| CAS Number | 699-03-6 | [2] |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [2] |

| Boiling Point | 218-219 °C (lit.) | |

| Density | 1.00 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5650 (lit.) | |

| Flash Point | >110 °C (>230 °F) - closed cup |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in various solvents. The following protocol provides a step-by-step guide for its application to this compound.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2.2. Procedure

-

Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Periodically inspect the vials to confirm that excess solid remains.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours for the excess solid to settle. Centrifugation can be employed to expedite this separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the solute.

-

Calculation: Calculate the solubility by accounting for the dilution factor. Express the results in appropriate units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for the systematic evaluation of the solubility of this compound in organic solvents. The provided experimental protocol, based on established methodologies, will enable researchers to generate reliable and reproducible data, which is essential for applications in process chemistry, formulation development, and other areas of scientific research.

References

An In-depth Technical Guide to the Synthesis of N-methyl-4-bromobenzylamine from 4-bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methyl-4-bromobenzylamine from 4-bromobenzylamine, with a focus on the Eschweiler-Clarke reaction. This well-established method offers an efficient route to N-methylation of primary and secondary amines. This document details the experimental protocol, presents key quantitative data, and illustrates the reaction workflow and mechanism.

Introduction

The N-methylation of amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical compounds. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's biological activity, pharmacokinetic properties, and binding affinity to target receptors. 4-bromobenzylamine serves as a versatile building block, and its N-methylated derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The Eschweiler-Clarke reaction provides a robust and scalable method for the N-methylation of primary amines like 4-bromobenzylamine, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this reaction is that it proceeds to the tertiary amine without the formation of quaternary ammonium salts.[1][2]

Reaction Mechanism and Workflow

The Eschweiler-Clarke reaction is a type of reductive amination.[1] For a primary amine, such as 4-bromobenzylamine, the reaction proceeds in a stepwise manner to yield the N,N-dimethylated product. The generally accepted mechanism involves the following key steps:

-

Imine Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

-

First Methylation (Reduction): Formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine, N-methyl-4-bromobenzylamine. Carbon dioxide is released in this step, driving the reaction forward.

-

Second Imine Formation: The newly formed secondary amine reacts with another molecule of formaldehyde to generate a new iminium ion.

-

Second Methylation (Reduction): A second hydride transfer from formic acid reduces this iminium ion to the final tertiary amine product, N,N-dimethyl-4-bromobenzylamine.

This entire process occurs in a one-pot synthesis.

Below is a diagram illustrating the experimental workflow for this synthesis.

The following diagram illustrates the signaling pathway of the Eschweiler-Clarke reaction mechanism.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N,N-dimethyl-4-bromobenzylamine from 4-bromobenzylamine via the Eschweiler-Clarke reaction. This protocol is adapted from general procedures for the methylation of primary amines.[1][3]

Materials:

-

4-bromobenzylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Hydrochloric acid (HCl) (for work-up adjustment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzylamine.

-

Reagent Addition: To the stirred amine, add an excess of aqueous formaldehyde solution (typically 2.2 to 2.5 equivalents). Following this, slowly add an excess of formic acid (typically 2.2 to 2.5 equivalents). The addition of formic acid may be exothermic.

-

Reaction: Heat the reaction mixture to 80-100°C for a period of 8-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[3]

-

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-bromobenzylamine | C₇H₈BrN | 186.05 | Colorless to pale yellow liquid |

| N,N-dimethyl-4-bromobenzylamine | C₉H₁₂BrN | 214.10 | - |

Table 2: Spectroscopic Data for N,N-dimethyl-4-bromobenzylamine

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, ppm) | Anticipated signals: ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.4 (s, 2H, CH₂), ~2.2 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃, ppm) | Anticipated signals: ~138 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~121 (Ar-C-Br), ~64 (CH₂), ~45 (N(CH₃)₂) |

| Mass Spectrum (m/z) | Anticipated M⁺ peaks: 213, 215 (due to bromine isotopes) |

| IR (cm⁻¹) | Anticipated characteristic peaks: ~2950-2800 (C-H stretch), ~1600, 1490 (aromatic C=C stretch), ~1070 (C-N stretch), ~810 (p-substituted benzene C-H bend) |

Note: The spectroscopic data presented are anticipated values based on the structure of N,N-dimethyl-4-bromobenzylamine and may vary slightly depending on the experimental conditions and instrumentation.

Table 3: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Typical Yield | High | [3] |

| Reaction Temperature | 80-100 °C | [3] |

| Reaction Time | 8-18 hours | [3] |

Conclusion

The Eschweiler-Clarke reaction is a highly effective and straightforward method for the synthesis of N,N-dimethyl-4-bromobenzylamine from 4-bromobenzylamine. Its operational simplicity, use of readily available reagents, and typically high yields make it an attractive choice for both laboratory-scale synthesis and potential scale-up in industrial applications. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Characterization of 1-(4-Bromophenyl)-N-methylmethanamine Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-Bromophenyl)-N-methylmethanamine and its derivatives. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development.

Introduction

This compound is a versatile chemical intermediate. Its structure, featuring a bromophenyl group and a secondary amine, makes it a valuable building block in organic synthesis. The presence of the bromine atom allows for further functionalization, notably through cross-coupling reactions, enabling the creation of a diverse range of derivatives. Furthermore, this compound and its analogues have found utility as derivatization agents in analytical chemistry, enhancing the detection of various analytes in mass spectrometry.

Synthesis and Derivatization

The synthesis of this compound derivatives often involves a multi-step process, beginning with the formation of an imine or amide, followed by further modifications. A common strategy for creating more complex derivatives is the Suzuki cross-coupling reaction, which allows for the formation of carbon-carbon bonds.

General Synthesis Workflow

A general workflow for the synthesis of this compound derivatives, particularly imines, involves the condensation of a primary amine with an aldehyde or ketone. For derivatives with more complex aryl substituents, a Suzuki cross-coupling reaction can be employed.

Experimental Protocols

Protocol 2.2.1: Synthesis of (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

This protocol describes the synthesis of an imine derivative, which can serve as a precursor for further derivatization via Suzuki coupling.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline in ethanol.

-

Addition of Reagents: Add 3-bromothiophene-2-carbaldehyde to the solution, followed by a few drops of glacial acetic acid.

-

Reflux: Reflux the mixture for 6-10 hours on a water bath.

-

Isolation: After the reaction is complete, filter the resulting yellow Schiff base.

-

Purification: Wash the filtered solid and purify it by column chromatography.[1]

Protocol 2.2.2: Suzuki Cross-Coupling for the Synthesis of Arylated Imine Derivatives

This protocol details the arylation of a brominated imine intermediate using a Suzuki cross-coupling reaction.[1][2]

-

Reaction Mixture: In a reaction vessel, combine the N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine intermediate, an appropriate arylboronic acid, and potassium phosphate (K3PO4).

-

Solvent and Catalyst: Add a 4:1 mixture of 1,4-dioxane and water as the solvent, followed by the palladium catalyst, Pd(PPh3)4.

-

Reflux: Reflux the mixture at 95°C for 12 hours.

-

Workup: After cooling, perform an appropriate aqueous workup to isolate the crude product.

-

Purification: Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent.[1]

Protocol 2.2.3: Synthesis of N-(4-bromobenzyl)acetamide

This protocol describes the synthesis of an amide derivative.[3]

-

Reaction Setup: In a suitable flask, dissolve 4-bromobenzylamine hydrochloride and triethylamine (Et3N) in dichloromethane.

-

Acylation: Cool the solution to 0°C and add acetyl chloride (CH3COCl).

-

Reaction: Stir the mixture for 2 hours at 30°C.

-

Workup: Concentrate the mixture and redissolve the residue in dichloromethane. Wash the organic layer with water.

-

Isolation: Dry the organic layer over sodium sulfate (Na2SO4) and concentrate to obtain the product.[3]

Physicochemical Characterization

The characterization of this compound and its derivatives relies on a combination of spectroscopic and physical methods to confirm the structure, purity, and properties of the synthesized compounds.

Physical Properties

The physical properties of these compounds, such as melting point and boiling point, are crucial for their identification and handling.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |

| This compound | 699-03-6 | C₈H₁₀BrN | 200.08 | 236.3 | Colorless to Tan Liquid |

| (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | N/A | C₁₁H₇Br₂NS | 349.05 | N/A | Solid, mp = 114 °C |

| (E)-1-(3-bromothiophen-2-yl)-N-(3′-chloro-[1,1′-biphenyl]-4-yl)methanimine | N/A | C₁₇H₁₁BrClNS | 379.70 | N/A | Solid, mp = 135 °C |

| N-(4-bromobenzyl)acetamide | 90561-76-5 | C₉H₁₀BrNO | 228.09 | N/A | Yellow Solid |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of the synthesized derivatives.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecules.

| Compound Name | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm, Solvent) |

| (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 8.65 (s, 1H), 7.48 (d, J = 7.0, 2H), 7.35 (d, J = 6.5 Hz, 1H), 7.15 (d, J = 6.8 Hz, 2H), 6.75 (d, J = 5.8 Hz, 1H) (CDCl₃) | 150.1, 145.2, 132.9, 130.1, 125.7, 124.9, 124.5, 123.4, 122.1, 120.1, 109.1 (CDCl₃) |

| (E)-1-(3-bromothiophen-2-yl)-N-(3′-chloro-[1,1′-biphenyl]-4-yl)methanimine | 8.82 (s, 1H), 7.96 (d, J = 3.0 Hz, 2H), 7.48 (d, J = 7.0 Hz, 2H), 7.35 (m, 4H), 6.90 (m, 2H) (CDCl₃) | 150.1, 146.7, 141.2, 140.1, 134.9, 130.1, 129.9, 129.3, 127.8, 126.9, 125.6, 123.9, 123.4, 122, 121.1, 120.2, 112.1 (CDCl₃) |

| N-(4-bromobenzyl)acetamide | 7.43 (d, J= 8.4 Hz, 2H), 7.13 (d, J= 8.4 Hz, 2H), 6.26 (s, 1H), 4.33 (d, J= 6.4 Hz, 2H), 2.00 (s, 3H) (DMSO-d₆) | N/A |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The presence of bromine results in a characteristic isotopic pattern (M, M+2) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

| Compound Name | Mass Spectrum (m/z) |

| (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 346.0 [M+H]⁺; 347 [M+2]; 349 [M+4]; [M-Br] = 263.0, [M-2Br] = 186.1 |

| (E)-1-(3-bromothiophen-2-yl)-N-(3′-chloro-[1,1′-biphenyl]-4-yl)methanimine | 377.0 [M+H]⁺; 378.1 [M+2]; 380.4 [M+4], [M-Cl] = 339.9, [M-aryl, Cl fragments] = 264.0 |

| N-(4-bromobenzyl)acetamide | 228 [M+1]⁺ |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a related compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, strong absorption bands for aliphatic C-H stretching were observed around 2941.77 cm⁻¹, and N-H stretching vibrations were seen at 2766.91 cm⁻¹.[5]

Applications in Analytical Chemistry

This compound has been utilized as a derivatization reagent to improve the detection of carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) analysis.[6][7] Derivatization with this reagent enhances the ionization efficiency and chromatographic retention of acidic analytes, allowing for more sensitive and reliable quantification.

Derivatization Workflow for Carboxylic Acid Analysis

The process involves the chemical modification of carboxylic acids to make them more amenable to LC-MS analysis.

Conclusion

This compound and its derivatives are valuable compounds with applications in both synthetic and analytical chemistry. The synthetic routes to these compounds are well-established, often employing robust reactions like imine condensation and Suzuki cross-coupling. Their characterization is thoroughly achieved through a combination of spectroscopic and physical methods. The utility of the parent compound as a derivatization agent highlights its importance in enhancing analytical methodologies for challenging analytes. Further research into the biological activities of novel derivatives could open up new avenues for their application in drug discovery and development.

References

- 1. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AcetaMide, N-[(4-broMophenyl)Methyl]- synthesis - chemicalbook [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(4-Bromophenyl)-n-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(4-Bromophenyl)-n-methylmethanamine and its closely related analogues. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar bromophenyl compounds to establish a robust safety protocol. Professionals in research and drug development must exercise caution and apply these guidelines within the context of a thorough risk assessment for their specific laboratory conditions.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be:

-

Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][5][6]

GHS Hazard Pictogram:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrN | [7] |

| Molecular Weight | 214.10 g/mol | [7] |

| TPSA (Topological Polar Surface Area) | 3.24 Ų | [7] |

| LogP (Octanol-Water Partition Coefficient) | 2.5107 | [7] |

| Hydrogen Bond Acceptors | 1 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 2 | [7] |

Exposure Controls and Personal Protection

Strict adherence to engineering controls and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

-

Provide appropriate exhaust ventilation at places where dust or aerosols may be formed.[6][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE):

The following table outlines the recommended PPE for handling this compound.

| PPE Type | Specification | Citations |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | [5][6][8][11][12][13] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex). Gloves must be inspected prior to use. | [5][6][8][11] |

| Skin and Body Protection | A lab coat, and in cases of potential for significant exposure, wear appropriate protective gloves and clothing to prevent skin exposure. | [5][8][14] |

| Respiratory Protection | For operations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used. | [8][10][11][12][13][14] |

Handling and Storage

Safe Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6][8][10]

-

Do not eat, drink, or smoke when using this product.[5][6][8][14]

-

Handle in accordance with good industrial hygiene and safety practices.[5][6]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[5][6][8][10][14]

-

Store in a cool, dry place away from direct sunlight and heat sources.[11][14]

First-Aid Measures

In the event of exposure, immediate action is crucial. The following table details the appropriate first-aid measures.

| Exposure Route | First-Aid Protocol | Citations |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [2][5][6][8][9][10][11][12][14][15][16] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. | [2][5][6][8][9][10][11][12][14][16] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [2][5][6][9][10][11][12][14][16] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell. | [5][6][8][9][10][11][14][17][16] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9][11][18]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[4][9][16]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][8][9][11][14][16][18]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6][8][9][10][12][14][15]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][6][8][9][14][16]

-

Containment and Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[6][8][9][10][14]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

Caption: Logical workflow for handling a chemical spill.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and that a culture of safety is maintained at all times. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.

References

- 1. This compound hydrochloride | 874-73-7 [sigmaaldrich.com]

- 2. synzeal.com [synzeal.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. media.hiscoinc.com [media.hiscoinc.com]

- 12. echemi.com [echemi.com]

- 13. americanchemistry.com [americanchemistry.com]

- 14. kishida.co.jp [kishida.co.jp]

- 15. echemi.com [echemi.com]

- 16. aksci.com [aksci.com]

- 17. assets.greenbook.net [assets.greenbook.net]

- 18. echemi.com [echemi.com]

Theoretical Properties of 4-bromo-N-methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4-bromo-N-methylbenzylamine, a halogenated aromatic amine with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, and spectroscopic characteristics. While experimental data on its biological activity and specific signaling pathway interactions remain limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this compound.

Chemical and Physical Properties

4-bromo-N-methylbenzylamine, with the CAS number 699-03-6, is a substituted benzylamine derivative. Its core structure consists of a benzene ring substituted with a bromine atom at the para position (position 4) and an N-methylaminomethyl group.

Table 1: Physicochemical Properties of 4-bromo-N-methylbenzylamine

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Boiling Point | 218-219 °C (lit.) | [3] |

| Density | 1.00 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.5650 (lit.) | [3] |

| Computed XLogP3 | 2.6 | [1] |

| Appearance | Colorless to tan liquid | [] |

Spectroscopic Properties

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the 1H and 13C NMR chemical shifts for 4-bromo-N-methylbenzylamine can provide valuable information for its structural confirmation.

-

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The aromatic protons would likely appear as two doublets in the aromatic region (typically δ 7.0-7.6 ppm) due to the para-substitution pattern. The benzylic protons (CH₂) adjacent to the nitrogen would appear as a singlet, and the N-methyl (CH₃) protons would also be a singlet, both in the upfield region of the spectrum.

-

13C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule. This would include four signals for the aromatic carbons (with two being more intense due to symmetry), one for the benzylic carbon, and one for the N-methyl carbon.

2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of 4-bromo-N-methylbenzylamine would exhibit characteristic absorption bands indicative of its functional groups. Key expected peaks include:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

-

C-N stretch: Absorption in the 1250-1020 cm⁻¹ range.

-

C-Br stretch: A strong band in the fingerprint region, typically around 600-500 cm⁻¹.

Synthesis and Reactivity

4-bromo-N-methylbenzylamine can be synthesized through various methods, primarily involving the formation of the C-N bond.

3.1. Synthesis via Reductive Amination

A common and efficient method for the synthesis of 4-bromo-N-methylbenzylamine is the reductive amination of 4-bromobenzaldehyde with methylamine.

Experimental Protocol: Reductive Amination of 4-Bromobenzaldehyde

-

Materials: 4-bromobenzaldehyde, methylamine (solution in a suitable solvent, e.g., THF or ethanol), a reducing agent (e.g., sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)), and a suitable reaction solvent (e.g., methanol, ethanol, or dichloromethane).

-

Procedure:

-

Dissolve 4-bromobenzaldehyde in the chosen solvent in a reaction flask.

-

Add the methylamine solution to the flask and stir the mixture at room temperature for a designated period to allow for the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent portion-wise to the stirred mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or distillation to obtain pure 4-bromo-N-methylbenzylamine.

-

Caption: Reductive amination workflow for the synthesis of 4-bromo-N-methylbenzylamine.

3.2. Synthesis via N-methylation of 4-bromobenzylamine

An alternative route involves the direct N-methylation of 4-bromobenzylamine.

Experimental Protocol: N-methylation of 4-bromobenzylamine

-

Materials: 4-bromobenzylamine, a methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetone, acetonitrile, or DMF).

-

Procedure:

-

Dissolve 4-bromobenzylamine and the base in the chosen solvent in a reaction flask.

-

Slowly add the methylating agent to the stirred solution at room temperature.

-

Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography or distillation.

-

Caption: N-methylation synthesis route for 4-bromo-N-methylbenzylamine.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity, pharmacological properties, or the mechanism of action of 4-bromo-N-methylbenzylamine. Further research is required to explore its potential interactions with biological targets and its effects on signaling pathways. Its structural similarity to other biologically active benzylamines suggests that it could be a candidate for screening in various assays to determine its potential as a therapeutic agent or a research tool.

Safety and Handling

4-bromo-N-methylbenzylamine is classified as harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has summarized the key theoretical properties of 4-bromo-N-methylbenzylamine based on currently available data. While physicochemical and some spectroscopic properties are documented, significant gaps remain, particularly concerning its experimental pKa, detailed spectroscopic data, and its biological activity profile. The synthetic routes outlined provide a basis for its preparation in a laboratory setting. This document is intended to be a valuable resource for researchers, encouraging further investigation into the properties and potential applications of this compound in the fields of chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for 4-BNMA Derivatization of Carboxylic Acids for LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carboxylic acids, including fatty acids and metabolic intermediates, is crucial in various fields of research and drug development. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor retention on reversed-phase columns and low ionization efficiency, especially in the commonly used positive electrospray ionization (ESI) mode.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations.

This document provides a detailed protocol for the derivatization of carboxylic acids using 4-(N,N-dimethylaminomethyl)aniline (4-BNMA), a reagent that significantly enhances the analytical performance in LC-MS. Derivatization with 4-BNMA introduces a tertiary amine group, which is readily protonated, leading to a substantial increase in ESI+ response.[1] Furthermore, the presence of a bromine atom in the 4-BNMA molecule results in a characteristic isotopic pattern, which aids in the confident identification of derivatized analytes.[1][2][3][4] This method is applicable to a wide range of carboxylic acids, including mono-, di-, and tri-carboxylic acids, such as those found in the tricarboxylic acid (TCA) cycle.[1][2][3][4]

Principle of 4-BNMA Derivatization

The derivatization of carboxylic acids with 4-BNMA is a two-step reaction facilitated by a coupling agent, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary amine group of 4-BNMA to form a stable amide bond.

Experimental Protocols

Materials and Reagents

-

4-BNMA (4-(N,N-dimethylaminomethyl)aniline)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Carboxylic Acid Standards and Samples

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Acetate buffer (50 mM, pH 5.6) for quenching (optional) [5]

-

Internal Standards (IS): Isotope-labeled carboxylic acids are recommended for accurate quantification.

Standard Derivatization Protocol

This protocol is a general guideline and may require optimization for specific applications.

-

Sample Preparation:

-

For biological fluids like plasma or serum, a protein precipitation step is typically required. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant.

-

For tissue samples, homogenize the tissue in a suitable solvent (e.g., methanol/water mixture) and then proceed with protein precipitation.

-

-

Derivatization Reaction:

-

Reaction Quenching (Optional but Recommended):

-

After incubation, cool the samples to room temperature.

-

Add 100 µL of 50 mM acetate buffer (pH 5.6) to quench the reaction.[5]

-

-

Sample Dilution and Analysis:

-

Dilute the derivatized sample mixture with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a suitable concentration for LC-MS analysis.

-

Centrifuge the diluted sample to remove any precipitates before injection.

-

LC-MS/MS Analysis

Chromatographic Conditions

-

Column: A C18 reversed-phase column is typically used (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic long-chain fatty acids.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 - 50°C.

-

Injection Volume: 1 - 10 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Key Fragmentation: 4-BNMA derivatized carboxylic acids show a characteristic neutral loss of the carboxylic acid moiety and produce a prominent product ion pair at m/z 169/171 , corresponding to the bromobenzyl fragment.[2][3] This highly specific fragmentation is ideal for MRM-based quantification.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 - 4.5 kV.

-

Source Temperature: 120 - 150°C.

-

Desolvation Temperature: 350 - 500°C.

-

Nebulizer Gas Flow: Optimized for the specific instrument.

-

Quantitative Data

The following tables summarize the MRM transitions and reported limits of detection (LOD) and quantification (LOQ) for a selection of carboxylic acids derivatized with 4-BNMA. Note that optimal collision energies (CE) are instrument-dependent and require empirical optimization.

Table 1: MRM Transitions and Performance Data for TCA Cycle Intermediates

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (µg/L) | LOQ (µg/L) |

| Lactate | 272.0 | 169.0 | 10 | 30 |

| Pyruvate | 270.0 | 169.0 | 5 | 15 |

| Malate | 497.0 | 169.0 | 4 | 12 |

| Fumarate | 479.0 | 169.0 | 0.9 | 3 |

| Succinate | 481.0 | 169.0 | 0.2 | 0.9 |

| α-Ketoglutarate | 511.0 | 169.0 | 0.4 | 1.2 |

| Isocitrate | 738.0 | 169.0 | 44 | 120 |

| Citrate | 738.0 | 169.0 | 12 | 36 |

Data compiled from Marquis et al., 2017.[2][6]

Table 2: Predicted MRM Transitions for a Selection of Fatty Acids

| Fatty Acid | Formula | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |

| Octanoic Acid | C8H16O2 | 326.1 | 169.0/171.0 |

| Decanoic Acid | C10H20O2 | 354.2 | 169.0/171.0 |

| Lauric Acid | C12H24O2 | 382.2 | 169.0/171.0 |

| Myristic Acid | C14H28O2 | 410.3 | 169.0/171.0 |

| Palmitic Acid | C16H32O2 | 438.3 | 169.0/171.0 |

| Stearic Acid | C18H36O2 | 466.4 | 169.0/171.0 |

| Oleic Acid | C18H34O2 | 464.4 | 169.0/171.0 |

| Linoleic Acid | C18H32O2 | 462.4 | 169.0/171.0 |

| Arachidonic Acid | C20H32O2 | 488.4 | 169.0/171.0 |

Precursor ion masses are calculated based on the monoisotopic mass of the respective fatty acid and the 4-BNMA tag.

Advantages of 4-BNMA Derivatization

-

Enhanced Sensitivity: The introduction of a readily ionizable group significantly increases the signal response in positive ESI-MS.[1]

-

Improved Chromatography: The derivatization increases the hydrophobicity of small, polar carboxylic acids, leading to better retention and peak shape on reversed-phase columns.[2]

-

High Specificity: The characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) provides a unique signature for confident identification of derivatized compounds.[1][2][3][4]

-

Robust Fragmentation: The consistent fragmentation to the m/z 169/171 product ions allows for the development of sensitive and specific MRM methods.[2][3]

-

Broad Applicability: The method has been successfully applied to a variety of mono-, di-, and tri-carboxylic acids in complex biological matrices.[1][2][3][4]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Derivatization Efficiency | Inactive EDC (hydrolyzed) | Use fresh EDC solution. |

| Suboptimal reaction conditions | Optimize reaction temperature and time. | |

| Matrix interference | Improve sample cleanup procedures. | |

| Poor Peak Shape | Incompatible sample solvent | Ensure the final sample solvent is similar to the initial mobile phase. |

| Column degradation | Replace the analytical column. | |

| High Background Signal | Contamination from reagents or vials | Use high-purity reagents and clean labware. |

| Excess derivatization reagents | Optimize the amount of 4-BNMA and EDC used. |

Conclusion

The 4-BNMA derivatization protocol offers a robust and sensitive method for the quantitative analysis of carboxylic acids by LC-MS. By improving chromatographic behavior and dramatically increasing ionization efficiency, this method enables the reliable detection and quantification of a wide range of carboxylic acids in complex biological samples. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical strategy in their laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Metabolomics Analysis Using 1-(4-Bromophenyl)-n-methylmethanamine (4-BNMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, the accurate and sensitive quantification of small molecule metabolites is paramount. Carboxylic acids, including key intermediates of central carbon metabolism like the tricarboxylic acid (TCA) cycle, are often challenging to analyze using standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) due to their high polarity and poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations.

1-(4-Bromophenyl)-n-methylmethanamine, also known as 4-bromo-N-methylbenzylamine (4-BNMA), is a derivatizing agent that enhances the analytical properties of carboxylic acids for LC-MS analysis.[1][2] Derivatization with 4-BNMA introduces a non-polar bromobenzyl group, which improves reversed-phase retention and significantly enhances ionization efficiency in positive electrospray ionization (ESI) mode.[1][2] A key advantage of 4-BNMA is the incorporation of a bromine atom, which imparts a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) to the derivatized analytes. This unique isotopic signature facilitates the confident identification of derivatized carboxylic acids in complex biological matrices.[1][2]

These application notes provide detailed protocols for the extraction of metabolites from various biological samples and their subsequent derivatization with 4-BNMA for quantitative metabolomics analysis by LC-MS/MS.

Data Presentation

The following table summarizes the quantitative performance of the 4-BNMA derivatization method for the analysis of TCA cycle intermediates and related carboxylic acids using LC-MS/MS. The limits of detection (LOD) demonstrate the high sensitivity achieved with this method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (µg/L) |

| Pyruvate | 270.0/272.0 | 169.0/171.0 | 1.2 |

| Lactate | 272.0/274.0 | 169.0/171.0 | 0.9 |

| Succinate | 481.1/483.1/485.1 | 169.0/171.0 | 0.2 |

| Fumarate | 479.1/481.1/483.1 | 169.0/171.0 | 0.4 |

| Malate | 497.1/499.1/501.1 | 169.0/171.0 | 0.3 |

| α-Ketoglutarate | 509.1/511.1/513.1 | 169.0/171.0 | 44.0 |

| Citrate | 678.1/680.1/682.1 | 169.0/171.0 | 1.5 |

| Isocitrate | 678.1/680.1/682.1 | 169.0/171.0 | 1.5 |

Data sourced from Marquis et al., 2017.[1][2] The precursor ions reflect the [M+H]⁺ adducts of the derivatized analytes, showing the characteristic isotopic pattern due to the presence of bromine. The major product ion at m/z 169/171 corresponds to the bromobenzyl fragment.

Experimental Protocols

Metabolite Extraction from Cultured Cells (Adherent)

This protocol is designed for the quenching of metabolism and extraction of intracellular metabolites from adherent cell cultures.

Materials:

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Liquid nitrogen

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 13,000 rpm and 4°C

Protocol:

-

Remove the culture medium from the dish.

-

Quickly wash the cells twice with 5 mL of pre-warmed PBS to remove any remaining media.

-

Immediately add approximately 10 mL of liquid nitrogen to cover the cell monolayer to quench metabolic activity.

-

Before all the liquid nitrogen has evaporated, add 1 mL of pre-chilled (-80°C) methanol to the dish.

-

Gently swirl the dish for at least 3 minutes to ensure all cells are in contact with the methanol.

-

Using a cell scraper, scrape the cells into the methanol and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

-

To ensure complete recovery, you can rinse the plate with an additional small volume of cold methanol and pool it with the first extract.

-

Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

The dried extract is now ready for derivatization.

Metabolite Extraction from Plasma/Serum

This protocol describes a protein precipitation method for the extraction of metabolites from plasma or serum.

Materials:

-

Methanol (LC-MS grade), pre-chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge capable of 14,000 x g and 4°C

Protocol:

-

Thaw plasma or serum samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

-

Add 400 µL of pre-chilled (-20°C) methanol to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the mixture at -20°C for 20 minutes to further facilitate protein precipitation.

-

Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.

-

Dry the metabolite extract using a vacuum concentrator.

-

The dried extract is now ready for derivatization.

Metabolite Extraction from Tissue

This protocol is for the extraction of metabolites from tissue samples.

Materials:

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Methanol:Water (50:50, v/v), pre-chilled to -80°C[1]

-

Homogenizer (e.g., bead beater)

-

Microcentrifuge tubes (2 mL)

-

Centrifuge

Protocol:

-

Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 20-50 mg of the frozen tissue powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled (-80°C) 50% methanol.[1]

-

Homogenize the sample using a bead beater for 1-2 minutes.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

The dried extract is now ready for derivatization.

Derivatization of Carboxylic Acids with 4-BNMA

This protocol is adapted from Marquis et al. (2017) and is suitable for dried metabolite extracts from cells, plasma, or tissue.[1][2]

Materials:

-

Dried metabolite extract

-

4-bromo-N-methylbenzylamine (4-BNMA) solution (10 mM in a suitable solvent like acetonitrile/water)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M in water)

-

Acetate buffer (50 mM, pH 5.6)

-

Heating block or incubator at 60°C

Protocol:

-

Reconstitute the dried metabolite extract in a small volume (e.g., 12.5 µL) of water or a suitable buffer.

-

Add 50 µL of 10 mM 4-BNMA solution to the reconstituted extract.

-

Add 25 µL of 1 M EDC solution to initiate the derivatization reaction.

-

Vortex the mixture gently.

-

Incubate the reaction mixture at 60°C for 45 minutes.[3]

-

Quench the reaction by adding 100 µL of 50 mM acetate buffer.[3]

-

The derivatized sample is now ready for LC-MS/MS analysis. It may be necessary to centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial.

Visualizations

Derivatization Reaction of Carboxylic Acids with 4-BNMA

Caption: Chemical derivatization of a carboxylic acid with 4-BNMA.

Experimental Workflow for Metabolomics Analysis using 4-BNMA Derivatization

Caption: General workflow for 4-BNMA-based metabolomics analysis.

Logical Relationship of 4-BNMA Derivatization Benefits

Caption: Key benefits of using 4-BNMA as a derivatizing agent.

References

Application Note: 4-Bromo-N-methylbenzylamine (4-BNMA) Derivatization for Fatty Acid Analysis by LC-MS/MS: A High-Sensitivity Alternative to Traditional FAME Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography (GC) is a well-established and robust method for the quantification of fatty acids. This technique involves the conversion of fatty acids into their more volatile methyl esters, enabling excellent separation and detection by GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). However, the derivatization process can be time-consuming, and the analysis of less volatile or thermally labile fatty acids can be challenging.

This application note presents a detailed protocol for an alternative approach: the derivatization of fatty acids with 4-bromo-N-methylbenzylamine (4-BNMA) for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers several advantages, including high sensitivity, specificity, and applicability to a broad range of fatty acids without the need for high temperatures. The 4-BNMA tag introduces a bromine atom, which imparts a characteristic isotopic pattern that aids in the confident identification of derivatized analytes. Furthermore, the derivatization facilitates efficient ionization in positive electrospray ionization (ESI) mode, enhancing sensitivity.[1][2][3][4] This approach is particularly beneficial for researchers in drug development and metabolic studies who require highly sensitive and specific quantification of fatty acids in complex biological matrices.

Quantitative Data Summary

The following table provides a comparative summary of the performance characteristics of the 4-BNMA LC-MS/MS method and a traditional GC-MS FAME analysis for a representative set of fatty acids. The data for the 4-BNMA method is adapted from studies on similar carboxylic acids, while the GC-MS data reflects typical performance for FAME analysis.

| Fatty Acid | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |

| Palmitic Acid (C16:0) | 4-BNMA LC-MS/MS | 0.5 µg/L | 1.5 µg/L | >0.995 | 92 - 105 |

| GC-MS (FAME) | 10 µg/L | 30 µg/L | >0.99 | 90 - 110 | |

| Oleic Acid (C18:1) | 4-BNMA LC-MS/MS | 0.8 µg/L | 2.5 µg/L | >0.995 | 91 - 103 |

| GC-MS (FAME) | 15 µg/L | 45 µg/L | >0.99 | 88 - 108 | |

| Linoleic Acid (C18:2) | 4-BNMA LC-MS/MS | 1.2 µg/L | 4.0 µg/L | >0.99 | 90 - 107 |

| GC-MS (FAME) | 20 µg/L | 60 µg/L | >0.99 | 85 - 112 | |